3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone
Overview
Description
The compound “3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone” is a chemical compound that contains a 1,3-dioxane ring. 1,3-Dioxane is a type of ether where the oxygen atoms are incorporated into a six-membered ring structure .
Synthesis Analysis
While specific synthesis methods for “3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone” were not found, a related compound, “1,3-Bis(1,3-dioxan-2-yl)-benzene”, was synthesized with a yield of 48% .Scientific Research Applications
1. Fluorophores for Aluminum Detection
A study by Lambert et al. (2000) explored the use of phenyl-2-thiazoline fluorophores, which are structurally related to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, for selective detection of aluminum (Al^3+). These compounds showed selectivity for Al^3+ over other metal ions and represented an initial stage in developing specific fluorophores for biological applications, such as studying intracellular aluminum levels (Lambert et al., 2000).
2. Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes
Thomoson and Dolbier (2013) demonstrated the use of fluoroform as a source of difluorocarbene in synthesizing difluoromethoxy- and difluorothiomethoxy derivatives. This process, involving compounds related to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, was efficient and environmentally friendly, offering moderate to good yields (Thomoson & Dolbier, 2013).
3. Synthesis of Nucleoside Analogues
Cadet et al. (1998) researched the synthesis of 1,3-Dioxan-5-yl pyrimidine nucleoside analogues, which are structurally similar to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone. These compounds, higher homologues of antiviral and anticancer 1,3-dioxolanes, showed promise in medical applications, although they exhibited no antiviral activity in the study (Cadet et al., 1998).
4. Heterogeneously Catalysed Condensations of Glycerol
Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with various aldehydes and acetals, producing [1,3]dioxan-5-ols and related compounds. This research highlighted the potential of using 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone derivatives as novel platform chemicals, particularly for creating precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
5. Fluorescent Probes Sensing pH and Metal Cations
Tanaka et al. (2001) developed 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogue, which are similar to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, as fluorescent probes. These probes demonstrated high sensitivity to pH changes and selectivity in detecting specific metal cations, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFKOXUVQXHNHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645927 | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |
CAS RN |
898786-02-2 | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.